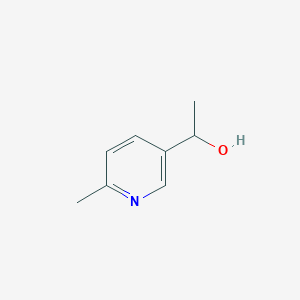

5-(1-Hydroxyethyl)-2-methylpyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMOQGXOROSRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435927 | |

| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100189-16-0 | |

| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Racemic 5-(1-Hydroxyethyl)-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing racemic 5-(1-Hydroxyethyl)-2-methylpyridine, a valuable pyridine derivative for pharmaceutical and materials science research. The primary focus is on the reduction of 5-acetyl-2-methylpyridine, a commercially available starting material. An alternative pathway via a Grignard reaction is also discussed. This document includes detailed experimental protocols, tabulated quantitative data for key synthetic steps, and visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring a chiral center and a pyridine ring, makes it an interesting synthon for creating diverse chemical libraries. This guide details the common and effective methods for its racemic synthesis, providing researchers with the necessary information for its preparation and use in further research and development.

Synthetic Pathways

Two primary retrosynthetic pathways are considered for the synthesis of racemic this compound:

-

Route 1: Reduction of a Ketone: The most straightforward approach involves the reduction of the corresponding ketone, 5-acetyl-2-methylpyridine.

-

Route 2: Grignard Reaction with an Aldehyde: An alternative method is the nucleophilic addition of a methyl group to the aldehyde, 5-formyl-2-methylpyridine, using a Grignard reagent.

Visualization of Synthetic Pathways

The logical flow of the synthetic strategies is depicted below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting materials and the final product.

Synthesis of 5-Acetyl-2-methylpyridine (Starting Material for Route 1)

Reaction: Acetylation of 2-methylpyridine.

Reagents and Materials:

-

2-Methylpyridine

-

Acetic anhydride or Acetyl chloride

-

Lewis acid catalyst (e.g., anhydrous aluminum trichloride)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add 2-methylpyridine to the cooled suspension.

-

Add acetic anhydride or acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Acidify the aqueous layer with hydrochloric acid and then basify with a saturated sodium bicarbonate solution until a neutral or slightly basic pH is achieved.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 5-acetyl-2-methylpyridine.[1]

Route 1: Reduction of 5-Acetyl-2-methylpyridine

Reaction: Sodium borohydride reduction of a ketone to a secondary alcohol.

Reagents and Materials:

-

5-Acetyl-2-methylpyridine

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Saturated ammonium chloride solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-acetyl-2-methylpyridine in methanol or ethanol at room temperature.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding water or a saturated ammonium chloride solution.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude racemic this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Route 2: Grignard Reaction of 5-Formyl-2-methylpyridine (Alternative)

Reaction: Nucleophilic addition of a methyl Grignard reagent to an aldehyde.

Reagents and Materials:

-

5-Formyl-2-methylpyridine (can be prepared from 5-bromo-2-methylpyridine)

-

Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated ammonium chloride solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add a solution of 5-formyl-2-methylpyridine in anhydrous THF or diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields can vary depending on the reaction scale and purity of reagents.

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield (%) |

| Acetylation | 2-Methylpyridine, Acetic Anhydride | AlCl₃, Dichloromethane | Reflux | 4-6 h | 60-75 |

| Reduction | 5-Acetyl-2-methylpyridine | NaBH₄, Methanol | 0 °C to RT | 1-2 h | >90 |

| Grignard Reaction (Alternative) | 5-Formyl-2-methylpyridine, Methylmagnesium Bromide | Anhydrous THF | 0 °C to RT | 1-2 h | 70-85 |

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

-

¹H NMR: Expected signals include those for the pyridine ring protons, the methyl group on the pyridine ring, the methyl group of the hydroxyethyl side chain, the methine proton, and the hydroxyl proton.

-

¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ) should be observed.[2]

-

Infrared (IR) Spectroscopy: A characteristic broad absorption band for the hydroxyl (-OH) group is expected around 3200-3600 cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of racemic this compound via the reduction route.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of racemic this compound. The reduction of 5-acetyl-2-methylpyridine with sodium borohydride is presented as the more direct and commonly employed method. A plausible alternative via a Grignard reaction has also been outlined. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate for their research endeavors.

References

Enantioselective Synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine, a chiral intermediate of significant interest in the pharmaceutical industry. The synthesis primarily involves the asymmetric reduction of the prochiral ketone, 5-acetyl-2-methylpyridine. This document details three prominent and effective methods for achieving this transformation with high enantioselectivity: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and biocatalytic reduction using ketoreductases.

Core Synthetic Strategies

The successful synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine hinges on the stereoselective reduction of the carbonyl group in 5-acetyl-2-methylpyridine. The three main approaches to achieve this are:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.

-

Noyori Asymmetric Transfer Hydrogenation: This technique utilizes a chiral ruthenium complex to catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone.

-

Biocatalytic Reduction: This approach leverages the high stereoselectivity of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce the ketone to the desired (S)-alcohol.

The logical workflow for selecting and implementing a synthetic strategy is outlined below.

Caption: General workflow for the enantioselective synthesis of (S)-5-(1-Hydroxyethyl)-2-methylpyridine.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective synthesis methods. Please note that specific results can vary based on the exact reaction conditions and catalyst used.

| Method | Catalyst/Enzyme | Hydrogen/Hydride Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex | 85 - 95 | >95 |

| Noyori Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | 90 - 98 | >97 |

| Biocatalytic Reduction | Lactobacillus kefir ADH | Isopropanol | >95 | >99 |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 5-acetyl-2-methylpyridine using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Diagram of the CBS Reduction Signaling Pathway:

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

Methodology:

-

Catalyst Preparation: A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: The catalyst solution is cooled to -20 °C. A solution of borane-THF complex (1.0 M in THF, 1.2 eq.) is added dropwise, and the mixture is stirred for 10 minutes.

-

Substrate Addition: A solution of 5-acetyl-2-methylpyridine (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at -20 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is then treated with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford (S)-5-(1-Hydroxyethyl)-2-methylpyridine.

Noyori Asymmetric Transfer Hydrogenation

This protocol details the asymmetric transfer hydrogenation of 5-acetyl-2-methylpyridine using a chiral Ru(II) catalyst.

Diagram of the Noyori Asymmetric Transfer Hydrogenation Workflow:

Caption: Key steps in Noyori asymmetric transfer hydrogenation.

Methodology:

-

Catalyst Activation: In a reaction vessel, RuCl--INVALID-LINK-- (0.01 eq.) is dissolved in a mixture of formic acid and triethylamine (5:2 molar ratio) under an inert atmosphere. The mixture is stirred at room temperature for 15 minutes.

-

Substrate Addition: 5-acetyl-2-methylpyridine (1.0 eq.) is added to the activated catalyst solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) until the reaction is complete, as monitored by HPLC.

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: After removal of the solvent in vacuo, the crude product is purified by flash chromatography to yield the enantiomerically enriched (S)-alcohol.

Biocatalytic Reduction

This protocol outlines the use of an alcohol dehydrogenase from Lactobacillus kefir for the enantioselective reduction of 5-acetyl-2-methylpyridine.

Diagram of the Biocatalytic Reduction Process:

Caption: Biocatalytic reduction cycle with cofactor regeneration.

Methodology:

-

Enzyme and Cofactor Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. The alcohol dehydrogenase from Lactobacillus kefir (commercially available or expressed recombinantly) and the cofactor NADP+ are dissolved in this buffer.

-

Reaction Mixture: 5-acetyl-2-methylpyridine is added to the enzyme/cofactor solution. Isopropanol is added as a co-substrate for cofactor regeneration. The final concentration of the substrate is typically in the range of 10-50 mM.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The pH is maintained at 7.0.

-

Monitoring and Work-up: The conversion is monitored by HPLC. Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting product can be further purified by column chromatography if necessary. An alcohol dehydrogenase from Lactobacillus kefir is known to produce the (R)-alcohol, which in this case, due to Cahn-Ingold-Prelog priority rules for this specific molecule, corresponds to the (S)-enantiomer.[1]

References

Spectroscopic Characterization of 5-(1-Hydroxyethyl)-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(1-Hydroxyethyl)-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are compiled from spectral information of closely related analogs, including 5-acetyl-2-methylpyridine and other substituted pyridines. These tables provide a predictive framework for the characterization of the title compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | s | 1H | H-6 (Pyridine ring) |

| ~7.5 - 7.7 | d | 1H | H-4 (Pyridine ring) |

| ~7.1 - 7.3 | d | 1H | H-3 (Pyridine ring) |

| ~4.8 - 5.0 | q | 1H | -CH(OH)- |

| ~2.4 - 2.6 | s | 3H | -CH₃ (Pyridine ring at C2) |

| ~1.4 - 1.6 | d | 3H | -CH(OH)CH₃ |

| ~4.5 - 5.5 (broad) | s | 1H | -OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 158 | C-2 (Pyridine ring) |

| ~147 - 150 | C-6 (Pyridine ring) |

| ~135 - 138 | C-4 (Pyridine ring) |

| ~133 - 136 | C-5 (Pyridine ring) |

| ~120 - 123 | C-3 (Pyridine ring) |

| ~65 - 68 | -CH(OH)- |

| ~23 - 26 | -CH(OH)CH₃ |

| ~22 - 25 | -CH₃ (Pyridine ring at C2) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1580 - 1610 | Strong | C=C/C=N stretching (pyridine ring) |

| 1450 - 1580 | Medium | C=C stretching (pyridine ring) |

| 1050 - 1200 | Strong | C-O stretch (secondary alcohol) |

| 800 - 850 | Strong | C-H bend (out-of-plane, aromatic) |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 106 | Medium | [M - CH₃ - O]⁺ or [M - CH₃OH]⁺ |

| 94 | Medium | [M - CH₃CO]⁺ |

| 78 | Medium | Pyridine ring fragment |

Ionization Mode: Electron Ionization (EI).

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~260 - 270 | ~2000 - 4000 | Ethanol | π → π* transition |

| ~210 - 220 | ~5000 - 10000 | Ethanol | π → π* transition |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a standard pulse program for ¹³C NMR.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Gas Chromatography Method:

-

Set the injector temperature to an appropriate value (e.g., 250 °C).

-

Use a temperature program for the oven, for example, starting at 50 °C, holding for 1 minute, and then ramping up to 280 °C at a rate of 10 °C/min.

-

Use helium as the carrier gas.

-

-

Mass Spectrometry Method:

-

Employ electron ionization (EI) at 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the range of 0.1 to 1.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement:

-

Fill a quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process and a typical synthetic workflow for the preparation of the target compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: A plausible synthetic workflow for the preparation of the target molecule.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(1-Hydroxyethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(1-Hydroxyethyl)-2-methylpyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive models and comparative analysis with structurally analogous compounds to offer a robust interpretation of its NMR characteristics. This document is intended to assist researchers in identifying and characterizing this compound in complex mixtures, validating its synthesis, and understanding its electronic and structural properties.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.15 | d | ~8.0 |

| H-4 | ~7.50 | dd | ~8.0, 2.0 |

| H-6 | ~8.35 | d | ~2.0 |

| -CH(OH) | ~4.90 | q | ~6.5 |

| -CH₃ (on ring) | ~2.50 | s | - |

| -CH₃ (ethyl) | ~1.50 | d | ~6.5 |

| -OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~157.0 |

| C-3 | ~121.0 |

| C-4 | ~136.5 |

| C-5 | ~138.0 |

| C-6 | ~148.0 |

| -CH(OH) | ~68.0 |

| -CH₃ (on ring) | ~24.0 |

| -CH₃ (ethyl) | ~25.0 |

Experimental NMR Data of Analogous Compounds

To provide a contextual framework for the predicted data, the following tables present experimental NMR data for structurally similar compounds. These analogs help in substantiating the predicted chemical shifts and understanding the influence of the methyl and hydroxyethyl substituents on the pyridine ring.

Table 3: Experimental ¹H and ¹³C NMR Data for 1-(Pyridin-3-yl)ethanol

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-2 | 8.49 | d | 2.2 |

| H-4 | 7.71 | dt | 7.9, 2.0 | |

| H-5 | 7.27 | ddd | 7.9, 4.8, 0.8 | |

| H-6 | 8.45 | dd | 4.8, 1.7 | |

| -CH(OH) | 4.92 | q | 6.5 | |

| -CH₃ | 1.49 | d | 6.5 | |

| ¹³C | C-2 | 148.2 | ||

| C-3 | 140.8 | |||

| C-4 | 134.1 | |||

| C-5 | 123.5 | |||

| C-6 | 148.0 | |||

| -CH(OH) | 67.5 | |||

| -CH₃ | 25.4 |

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.

Sample Preparation

-

For ¹H NMR: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR: Weigh approximately 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A broadband probe tuned to the respective frequencies of ¹H and ¹³C.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse sequence.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse.

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical NMR experiment.

Caption: A generalized workflow for an NMR experiment.

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(1-Hydroxyethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The information available in public literature for 5-(1-Hydroxyethyl)-2-methylpyridine is limited. This guide provides a comprehensive overview of the known properties of this compound. To offer a more complete context for researchers, this document also includes data on the closely related analogous compounds: 5-ethyl-2-methylpyridine and 5-hydroxy-2-methylpyridine. This comparative data can serve as a valuable reference for predicting the behavior and characteristics of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine family. Its structure, featuring a pyridine ring substituted with a methyl group and a hydroxyethyl group, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The presence of a chiral center in the hydroxyethyl moiety further implies the possibility of stereoisomers with distinct biological activities. This guide aims to consolidate the available physical, chemical, and speculative biological information on this compound to aid researchers in its synthesis, characterization, and potential applications.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely available, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 100189-16-0 | [Chemical Supplier Data] |

| Molecular Formula | C₈H₁₁NO | [Chemical Supplier Data] |

| Molecular Weight | 137.18 g/mol | [Chemical Supplier Data] |

Comparative Physicochemical Data of Analogous Compounds

To provide a predictive framework, the following tables summarize the known physical and chemical properties of 5-ethyl-2-methylpyridine and 5-hydroxy-2-methylpyridine.

Physical Properties of Analogous Compounds

| Property | 5-Ethyl-2-methylpyridine | 5-Hydroxy-2-methylpyridine |

| Melting Point | -70.3 °C | 168-170 °C |

| Boiling Point | 178 °C | 295-296 °C (est.) |

| Density | 0.919 g/mL at 25 °C | Not available |

| Solubility | 1.2 g/100 mL in water | Soluble in water (1.973e+004 mg/L at 25 °C est.) |

| Appearance | Colorless to light yellow liquid | Pale tan to brown powder |

Spectral Data of Analogous Compounds

| Spectral Data | 5-Ethyl-2-methylpyridine | 5-Hydroxy-2-methylpyridine |

| ¹H NMR | Available | Available |

| ¹³C NMR | Available | Available |

| IR Spectroscopy | Available | Available |

| Mass Spectrometry | Available | Available |

Sources:[8][9][10][11][12][13]

Experimental Protocols

Proposed Synthesis of 2-Hydroxyethyl Pyridine Derivatives

The following is a generalized protocol for the synthesis of 2-hydroxyethyl pyridine derivatives based on the reaction of 2-methylpyridine with formaldehyde, as described in patent literature. This can be adapted for the synthesis of this compound by starting with 2,5-lutidine (2,5-dimethylpyridine) and performing a selective reaction at one of the methyl groups, which would be a subsequent research endeavor.

Reaction:

2-methylpyridine + Formaldehyde → 2-(1-Hydroxyethyl)pyridine

Materials:

-

2-methylpyridine

-

Formaldehyde (or paraformaldehyde)

-

Organic base catalyst (e.g., triethylamine, DBU)

-

Solvent (e.g., water, DMF)

-

High-pressure reactor

Procedure:

-

Charging the Reactor: The high-pressure reactor is charged with 2-methylpyridine, formaldehyde (or paraformaldehyde), an organic base, and a solvent. The molar ratio of formaldehyde to 2-methylpyridine is typically in the range of 1:5 to 1:10, and the catalyst is used in a molar ratio of 1:50 to 1:200 relative to the 2-methylpyridine.[14][15]

-

Reaction Conditions: The reactor is sealed and pressurized to 2-8 MPa. The reaction mixture is heated to a temperature of 200-230 °C with continuous stirring. The reaction is typically carried out for 8-15 minutes in a micro-reaction pipeline for optimal conversion.[14][15]

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The resulting mixture is then subjected to distillation to remove the unreacted starting materials and the solvent. The product, 2-(1-hydroxyethyl)pyridine, is then purified by fractional distillation under reduced pressure.

Potential Chemical Reactions

The chemical reactivity of this compound is dictated by the pyridine ring and the hydroxyl group. The pyridine nitrogen is basic and can be protonated or alkylated. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification.

Illustrative Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, many pyridine-containing molecules are known to interact with biological targets. For instance, nicotine, a well-known pyridine alkaloid, exerts its effects through nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.[16][17]

The following diagram illustrates a simplified version of the nAChR signaling pathway as an example of how a pyridine-containing molecule can influence cellular processes.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. While a comprehensive dataset on its properties is yet to be established, this guide provides a foundational understanding based on its chemical structure and by drawing parallels with related compounds. The outlined synthetic approach and the discussion of its potential reactivity and biological interactions are intended to facilitate future research and development efforts centered on this promising molecule. Further experimental investigation is crucial to fully elucidate its physicochemical properties and to uncover its potential applications.

References

- 1. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]

- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Hydroxy-2-methylpyridine, 99% | CAS 1121-78-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 5-Ethyl-2-methylpyridine | 104-90-5 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR [m.chemicalbook.com]

- 10. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 15. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]

- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1-Hydroxyethyl)-2-methylpyridine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Hydroxyethyl)-2-methylpyridine is a heterocyclic organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core functionalized with a methyl group and a hydroxyethyl side chain, makes it a valuable synthon for the construction of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, key properties, and primary research applications of this compound, with a particular focus on its emerging role in the development of targeted protein degraders.

Commercial Availability and Physicochemical Properties

This compound is readily available for research purposes from various commercial chemical suppliers. This accessibility is crucial for its application in early-stage drug discovery and academic research.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Aladdin Scientific[1] | ≥ 97% | 100 mg | 100189-16-0[1] |

| CymitQuimica (distributing for Fluorochem)[2] | 98% | 250 mg, 1 g, 5 g, 10 g | 100189-16-0[2] |

| BLDpharm[3] | Not specified | Various | 100189-16-0[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 100189-16-0 | [1][2][3] |

| Appearance | Not specified (typically a solid or oil) | |

| Storage Conditions | Room temperature, under an inert atmosphere | [1][3] |

Core Application: A Building Block for Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is its use as a precursor for the synthesis of linkers in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This novel therapeutic modality offers the potential to target proteins that have been historically considered "undruggable."

The structure of this compound, with its reactive hydroxyl group and the pyridine ring, allows for its incorporation into the linker component of a PROTAC. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of a Pyridine-Based PROTAC Linker Intermediate

This protocol outlines the conceptual steps for converting this compound into a linker intermediate suitable for conjugation to either a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Oxidation of the Alcohol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-acetyl-2-methylpyridine.

-

-

Wittig Reaction for Chain Elongation:

-

Dissolve the 5-acetyl-2-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add the Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq).

-

Stir the reaction at room temperature overnight, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.

-

-

Hydrolysis of the Ester:

-

Dissolve the α,β-unsaturated ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid linker intermediate.

-

This resulting carboxylic acid can then be activated (e.g., with HATU or EDC) and coupled to an amine-functionalized POI or E3 ligase ligand to continue the PROTAC synthesis.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting where a building block like this compound would be incorporated.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a commercially accessible and valuable building block for researchers in drug discovery, particularly those working in the rapidly advancing field of targeted protein degradation. Its utility as a precursor for PROTAC linkers underscores its importance in the development of novel therapeutics. While detailed experimental data for this specific compound in the public domain is currently limited, its structural features and commercial availability position it as a key tool for the synthesis of new chemical entities with the potential to address a wide range of diseases. Further research and publication of its applications will undoubtedly solidify its role in modern medicinal chemistry.

References

CAS number 100189-16-0 properties and suppliers

An In-depth Technical Guide to CAS Number 100189-16-0

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 100189-16-0, also known as 5-(1-Hydroxyethyl)-2-methylpyridine. The information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical and physical properties, lists known commercial suppliers, and illustrates its role as a key intermediate in pharmaceutical manufacturing.

Core Chemical Identity

The compound with CAS number 100189-16-0 is a pyridine derivative. Its formal name is 3-Pyridinemethanol, alpha,6-dimethyl-, but it is more commonly referred to as this compound.[1][2] It is recognized as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][3]

Chemical and Physical Properties

The properties of this compound are summarized below. These data are essential for planning chemical reactions, ensuring safe handling, and establishing appropriate storage conditions. The compound typically appears as a colorless to pale yellow liquid or a white solid powder, depending on its purity.[2][4]

| Property | Value |

| CAS Number | 100189-16-0 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol [1][3] |

| Boiling Point | 246.655 °C at 760 mmHg[1][5] |

| Flash Point | 102.974 °C[1][5] |

| Density | 1.055 g/cm³[1][5] |

| Refractive Index | 1.532[1][5] |

| Vapor Pressure | 0.014 mmHg at 25 °C[1] |

| pKa (Predicted) | 13.77 ± 0.20[1] |

| Storage Conditions | Room temperature, under an inert atmosphere[1][6] |

Applications in Pharmaceutical Synthesis

CAS 100189-16-0 is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of metabolites of Pioglitazone, a well-known antidiabetic and antihyperglycemic agent.[1] The molecular structure of this compound makes it a key component for building the side chains of more complex drug molecules.[1]

The synthesis pathway diagram below illustrates the role of this compound as an intermediate. It is typically synthesized from an upstream precursor, 1-(6-methyl-pyridin-3-yl)-ethanone, and is then used to build more complex downstream products like Hydroxypioglitazone and Ketopioglitazone, which are metabolites of Pioglitazone.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are typically found in peer-reviewed scientific literature and patents. The search results confirm its use in the "Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone".[1] The general experimental workflow involves the chemical transformation of upstream materials into the target intermediate, followed by its use in subsequent reactions to yield the final product.

The logical workflow for utilizing this compound in a research or development setting is outlined in the diagram below.

Commercial Suppliers

This compound is available from a variety of chemical suppliers that cater to research and industrial needs. The purity of the compound typically offered is 97% or higher.[3] The following table lists several known suppliers.

| Supplier | Location | Noted Purity/Package |

| CymitQuimica | - | 97%[2] |

| BLDpharm | Global | -[6] |

| Laibo Chem (via Orion Cientific) | - | 250mg, 1g packages[7][8] |

| Huateng Pharmaceutical | China | -[9] |

| Shanghai hekang chemical co.ltd | China | 95%[10] |

| Dayang Chem (Hangzhou) Co. | China | -[11] |

| Angene Chemical | Global | 10g packages[12] |

| 2a biotech | - | 98%[13] |

| Pharmaffiliates | India | -[14] |

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 100189-16-0: 3-Pyridinemethanol,alpha,6-dimethyl-(6CI,… [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Pyridinemethanol,alpha,6-dimethyl-(6CI,9CI), CasNo.100189-16-0 Jinan ankono New Material Co., Ltd China (Mainland) [ankono.lookchem.com]

- 5. molbase.com [molbase.com]

- 6. 100189-16-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 9. en.huatengsci.com [en.huatengsci.com]

- 10. echemi.com [echemi.com]

- 11. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 12. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 13. 2abiotech.net [2abiotech.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the core synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine, a valuable pyridine derivative for pharmaceutical and chemical research. While a singular "discovery" publication for this specific molecule is not readily apparent in the surveyed literature, its synthesis logically proceeds through well-established chemical transformations. The primary and most direct route involves the reduction of the ketone in 5-acetyl-2-methylpyridine. This document provides a comprehensive overview of this synthetic pathway, including the preparation of the key precursor and detailed experimental considerations. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using the DOT language.

Introduction

2-methyl-5-(1-hydroxyethyl)pyridine is a substituted pyridine molecule of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of both a hydroxyl group and a methyl-substituted pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide focuses on the most plausible and chemically sound method for its initial synthesis.

Primary Synthetic Pathway: Reduction of 5-acetyl-2-methylpyridine

The most direct and efficient synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine is achieved through the reduction of the carbonyl group of 5-acetyl-2-methylpyridine. This transformation is a standard procedure in organic chemistry, and various reducing agents can be employed to achieve this conversion.

Logical Synthesis Workflow

The logical flow for the synthesis is a two-step process starting from the commercially available 2-methylpyridine (also known as 2-picoline).

Caption: Overall synthetic workflow.

Step 1: Synthesis of 5-acetyl-2-methylpyridine

The precursor, 5-acetyl-2-methylpyridine, can be synthesized via the acetylation of 2-methylpyridine.

While various methods exist, a common approach involves the reaction of 2-picoline with an acetylating agent such as acetic anhydride in the presence of a catalyst.

Table 1: Reagents and Conditions for the Acetylation of 2-Methylpyridine

| Reagent/Parameter | Value/Condition | Notes |

| Starting Material | 2-Methylpyridine (2-Picoline) | Commercially available. |

| Acetylating Agent | Acetic Anhydride | --- |

| Catalyst | e.g., Zinc dust, Iron-based catalysts | To facilitate the reaction. |

| Solvent | Toluene or other suitable organic solvent | --- |

| Temperature | 150-250 °C | Reaction is typically performed at elevated temperatures. |

| Reaction Time | Several hours | Monitored by TLC or GC. |

| Work-up | Aqueous work-up followed by extraction | To isolate the crude product. |

| Purification | Distillation or column chromatography | To obtain pure 5-acetyl-2-methylpyridine. |

Step 2: Reduction of 5-acetyl-2-methylpyridine

The key step in the synthesis is the reduction of the ketone functionality in 5-acetyl-2-methylpyridine to a secondary alcohol.

Caption: Experimental workflow for the reduction.

A standard and reliable method for this reduction utilizes sodium borohydride (NaBH₄) in an alcoholic solvent.

Table 2: Reagents and Conditions for the Reduction of 5-acetyl-2-methylpyridine

| Reagent/Parameter | Value/Condition | Notes |

| Starting Material | 5-acetyl-2-methylpyridine | Synthesized as per Step 1. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. |

| Solvent | Methanol or Ethanol | Protic solvents suitable for NaBH₄ reductions. |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic and may require initial cooling. |

| Reaction Time | 1-4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Quenching with water or acetone, followed by extraction | To decompose excess NaBH₄ and isolate the product. |

| Purification | Column chromatography or recrystallization | To obtain the pure final product. |

Alternative Synthetic Considerations

While the reduction of 5-acetyl-2-methylpyridine is the most direct route, other theoretical pathways could be considered, although they are less commonly documented for this specific molecule. One such possibility is the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-methyl-5-carboxaldehyde. However, this would require the synthesis of the aldehyde precursor, which itself is often prepared from the corresponding alcohol or methyl group, making the reduction route more atom-economical.

Conclusion

The synthesis of 2-methyl-5-(1-hydroxyethyl)pyridine is readily achievable through a two-step process commencing with the acetylation of 2-methylpyridine to yield 5-acetyl-2-methylpyridine, followed by the selective reduction of the ketone functionality. This technical guide provides a foundational understanding of the experimental protocols and reaction parameters necessary for the successful synthesis of this important chemical intermediate. Researchers and drug development professionals can utilize this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

fundamental reactivity of the 5-(1-Hydroxyethyl)-2-methylpyridine structure

An In-depth Technical Guide on the Fundamental Reactivity of the 5-(1-Hydroxyethyl)-2-methylpyridine Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core reactivity of the this compound structure. The presence of both a secondary alcohol and a substituted pyridine ring offers a versatile platform for a variety of chemical transformations. This document outlines the principal reactions, provides generalized experimental protocols, and presents expected outcomes based on established chemical principles and data from analogous structures.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 1-hydroxyethyl group at the 5-position. The secondary alcohol is a key reactive center, allowing for oxidation, dehydration, esterification, etherification, and nucleophilic substitution. The pyridine ring itself influences the reactivity of the side chain and can undergo its own set of reactions. The structural motif of substituted pyridines is prevalent in a wide range of biologically active compounds, suggesting the potential of this compound and its derivatives in drug discovery and development.[1][2][3][4]

Molecular Structure:

-

Formula: C₈H₁₁NO

-

Molecular Weight: 137.18 g/mol

-

Key Features: A chiral center at the carbon bearing the hydroxyl group, a nucleophilic nitrogen atom in the pyridine ring, and an aromatic system.

Core Reactivity and Synthetic Potential

The fundamental reactivity of this compound can be categorized by the transformations of its primary functional groups: the hydroxyethyl side chain and the pyridine ring.

Reactions of the Hydroxyethyl Group

The secondary alcohol of the 1-hydroxyethyl group is the most reactive site for a variety of common organic transformations.

The secondary alcohol can be readily oxidized to the corresponding ketone, 5-acetyl-2-methylpyridine. This transformation is a common step in the synthesis of various derivatives. A range of oxidizing agents can be employed for this purpose.

Generalized Experimental Protocol: Oxidation

A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by filtration through a pad of silica gel and evaporation of the solvent. The crude product can be purified by column chromatography.

Table 1: Oxidation of this compound

| Reactant | Reagents | Product | Expected Yield (%) | Spectroscopic Data (Predicted) |

| This compound | Pyridinium Chlorochromate (PCC), Dichloromethane | 5-acetyl-2-methylpyridine | 85-95 | ¹H NMR (CDCl₃): δ 8.9 (s, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 2.6 (s, 3H), 2.5 (s, 3H). ¹³C NMR (CDCl₃): δ 197.0, 158.0, 150.0, 137.0, 132.0, 123.0, 26.0, 24.0. MS (EI): m/z 135 (M⁺), 120, 92, 65. |

Experimental Workflow: Oxidation

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space Around 5-(1-Hydroxyethyl)-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding 5-(1-Hydroxyethyl)-2-methylpyridine. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from closely related analogs and established chemical principles to offer a comprehensive overview of its synthesis, potential biological activity, and the broader chemical landscape.

Chemical Properties and Synthesis

This compound is a pyridine derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1][2] Its structure features a pyridine ring substituted with a methyl group at the 2-position and a 1-hydroxyethyl group at the 5-position.

Proposed Synthesis Protocol

A potential synthetic pathway to obtain this compound could involve the reaction of 2-methyl-5-acetylpyridine with a suitable reducing agent.

Proposed Experimental Protocol: Reduction of 2-Methyl-5-acetylpyridine

-

Reaction Setup: A solution of 2-methyl-5-acetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Addition of Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The amount of reducing agent will typically be in a slight molar excess (e.g., 1.1-1.5 equivalents).

-

Reaction: The reaction mixture is stirred at 0°C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours (monitoring by TLC is recommended).

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose any excess reducing agent.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow: Proposed Synthesis of this compound

Exploration of the Chemical Space and Potential Biological Activity

The chemical space around this compound is rich with compounds exhibiting a range of biological activities. The pyridine core is a common scaffold in medicinal chemistry.[5] The presence of the 1-hydroxyethyl substituent at the 5-position is particularly noteworthy, as this moiety is a key pharmacophore in a class of potent β2-adrenoceptor agonists.

Potential as a β2-Adrenoceptor Agonist

A study on a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives revealed potent β2-adrenoceptor agonistic activity.[6] These compounds, which share the 5-(1-hydroxyethyl) feature with the core molecule of this guide, were found to induce bronchodilation, a hallmark of β2-adrenoceptor activation.[6] This suggests that this compound could also interact with the β2-adrenoceptor.

β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7] Their mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.

Structure-Activity Relationships (SAR) of Related Pyridine Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. In the context of β2-adrenoceptor agonists, the following general SAR observations can be made from related chemical series:

-

The Hydroxyethyl Group: The (R)-enantiomer of the 1-hydroxyethyl group is often crucial for potent agonistic activity.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be important for receptor binding.

-

Substituents on the Pyridine Ring: The methyl group at the 2-position and other substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.

Quantitative Data for Analogous Compounds

While no specific biological data for this compound has been identified, the following table summarizes the in vitro activity of structurally related quinolinone derivatives that act as β2-adrenoceptor agonists. This data provides a benchmark for the potential potency of compounds within this chemical space.

| Compound ID | Structure | β2 EC₅₀ (pM)[6] | β2/β1 Selectivity[6] |

| 9g | 5-(2-amino-1-hydroxyethyl)-8-hydroxy-N-(2-(4-hydroxyphenyl)ethyl)quinolin-2(1H)-one | 36 | High |

| (R)-18c | (R)-5-(2-amino-1-hydroxyethyl)-8-hydroxy-N-(2-(indol-3-yl)ethyl)quinolin-2(1H)-one | 21 | High |

Signaling Pathway: β2-Adrenoceptor Activation

Activation of the β2-adrenoceptor by an agonist like, potentially, this compound, initiates a well-characterized intracellular signaling cascade. This pathway is a primary target for the therapeutic management of bronchoconstriction.

Signaling Pathway of a β2-Adrenoceptor Agonist

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of pyridine derivatives. Based on robust evidence from structurally analogous compounds, there is a strong rationale to investigate its potential as a β2-adrenoceptor agonist. The proposed synthetic route offers a viable starting point for obtaining this compound for further study. Future research should focus on the stereoselective synthesis of its enantiomers and their subsequent in vitro and in vivo evaluation to determine their potency, selectivity, and therapeutic potential. This in-depth analysis provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-(1-Hydroxyethyl)-2-methylpyridine in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[3] This document provides detailed application notes and protocols for the incorporation of 5-(1-Hydroxyethyl)-2-methylpyridine, a bifunctional building block, into PROTAC linkers. The inclusion of a pyridine moiety can impart a degree of rigidity and influence the physicochemical properties of the final PROTAC molecule, potentially enhancing cell permeability and optimizing the geometry of the ternary complex.[4][5] The secondary alcohol provides a convenient handle for chemical modification and attachment to other linker components or the protein of interest (POI) or E3 ligase ligands.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[6][7] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1][3] The length, composition, and rigidity of the linker can significantly impact the potency and selectivity of the PROTAC.[8]

The use of linkers containing rigid structural motifs, such as aromatic rings or heterocyclic systems like piperidine and piperazine, has been shown to be advantageous in certain cases.[9] The pyridine ring in this compound can introduce a degree of conformational constraint to the linker, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[10] Furthermore, the nitrogen atom in the pyridine ring can influence the molecule's polarity and potential for hydrogen bonding.[4] The secondary alcohol on the ethyl substituent serves as a versatile functional group for conjugation. It can be activated, for example, through tosylation, to facilitate nucleophilic substitution by an amine or other nucleophile-containing fragments of the PROTAC.[11]

This document outlines a synthetic strategy for incorporating this compound into a PROTAC linker, provides detailed experimental protocols, and presents illustrative data for the characterization of the resulting PROTAC.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[7][12]

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC incorporating the this compound linker component. This strategy involves the activation of the alcohol, followed by sequential coupling reactions.

Protocol 1: Activation of this compound

This protocol details the tosylation of the secondary alcohol to create a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the tosylated intermediate.

Protocol 2: Synthesis of the PROTAC

This protocol outlines the coupling of the activated linker component to an amine-containing E3 ligase ligand and a POI ligand. This is a representative example; the order of addition of the ligands can be reversed.

Materials:

-

Tosylated this compound intermediate (from Protocol 1)

-

Amine-functionalized E3 Ligase Ligand (e.g., a pomalidomide derivative)

-

Amine-functionalized POI Ligand

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Step 2a: Coupling of Activated Linker to E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the tosylated this compound intermediate (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at 60 °C overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to yield the linker-E3 ligase ligand conjugate.

Step 2b: Final Coupling to POI Ligand This step assumes the other end of the linker has a protecting group (e.g., Boc on an amine) that is removed before coupling to the POI ligand. For simplicity in this example, we will assume a linker with a terminal carboxylic acid is being coupled to an amine on the POI ligand after the initial pyridine linker has been attached.

-

Deprotection (if necessary): If the linker-E3 ligase conjugate has a protecting group (e.g., Boc), dissolve it in a mixture of TFA and DCM (e.g., 1:1) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate under reduced pressure to remove TFA and DCM.

-

Coupling: Dissolve the deprotected linker-E3 ligase conjugate (1.0 eq) and the POI ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add DIPEA (4.0-5.0 eq) to neutralize any salt and act as a base.

-

Add HATU (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Work-up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for a PROTAC utilizing the this compound linker component.

Caption: Proposed synthetic workflow for PROTAC synthesis.

Data Presentation

The following tables provide an illustrative summary of the type of quantitative data that should be collected for a novel PROTAC. The values presented are hypothetical and representative of typical data for PROTAC molecules.

Table 1: Physicochemical Properties

| Property | Value | Method |

| Molecular Weight | 800 - 1100 Da | Calculated |

| cLogP | 3 - 6 | Calculated |

| Polar Surface Area | 120 - 180 Ų | Calculated |

| Aqueous Solubility | 10 - 100 µM | Kinetic Solubility Assay |

Table 2: In Vitro Biological Activity

| Parameter | Value | Assay |

| POI Binding Affinity (Kd) | 10 - 500 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |

| E3 Ligase Binding Affinity (Kd) | 50 - 1000 nM | ITC or SPR |

| Ternary Complex Formation (Kd) | 5 - 200 nM | SPR or Fluorescence Polarization |

| DC50 (Degradation) | 1 - 100 nM | Western Blot or In-Cell ELISA |

| Dmax (Maximum Degradation) | > 90% | Western Blot or In-Cell ELISA |

Table 3: In Vitro ADME Properties

| Parameter | Value | Assay |

| Cell Permeability (Papp) | 0.5 - 5 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay |

| Microsomal Stability (t1/2) | > 30 min | Liver Microsomal Stability Assay |

| Plasma Stability (t1/2) | > 60 min | Plasma Stability Assay |

Conclusion

The use of this compound as a building block in PROTAC linker synthesis offers an attractive strategy to introduce a degree of structural rigidity and modulate the physicochemical properties of the resulting degrader molecule. The synthetic protocols provided herein offer a general framework for the incorporation of this linker component. As with all PROTAC development, empirical optimization of the linker length and composition is crucial for achieving potent and selective protein degradation.[6] The illustrative data tables provide a guide for the key characterization parameters necessary to evaluate the performance of a novel PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling Reactions with the Hydroxyl Group of 5-(1-Hydroxyethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals